molecular formula C13H15ClO4 B13868209 1-Chlorobutyl 2-acetyloxybenzoate

1-Chlorobutyl 2-acetyloxybenzoate

Cat. No.: B13868209
M. Wt: 270.71 g/mol
InChI Key: VHSADESJSJHRNJ-UHFFFAOYSA-N
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Description

1-Chlorobutyl 2-acetyloxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorobutyl group attached to the benzoate moiety, which is further acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorobutyl 2-acetyloxybenzoate can be synthesized through the esterification of 2-hydroxybenzoic acid (salicylic acid) with 1-chlorobutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining optimal reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 1-Chlorobutyl 2-acetyloxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-hydroxybenzoic acid and 1-chlorobutanol.

    Substitution: The chlorine atom in the chlorobutyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chlorobutyl group, to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Hydrolysis: 2-Hydroxybenzoic acid and 1-chlorobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding alcohols or carboxylic acids.

Scientific Research Applications

1-Chlorobutyl 2-acetyloxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chlorobutyl 2-acetyloxybenzoate involves its interaction with biological molecules. The ester bond can be hydrolyzed by esterases in the body, releasing 2-hydroxybenzoic acid, which is known for its anti-inflammatory properties. The chlorobutyl group may also interact with cellular components, potentially leading to antimicrobial effects.

Comparison with Similar Compounds

    4-Chlorobutyl benzoate: Similar structure but lacks the acetyl group.

    1-Chlorobutyl benzoate: Similar structure but lacks the acetyl group.

    2-Acetyloxybenzoic acid (Aspirin): Similar structure but lacks the chlorobutyl group.

Uniqueness: 1-Chlorobutyl 2-acetyloxybenzoate is unique due to the presence of both the chlorobutyl and acetyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

1-chlorobutyl 2-acetyloxybenzoate

InChI

InChI=1S/C13H15ClO4/c1-3-6-12(14)18-13(16)10-7-4-5-8-11(10)17-9(2)15/h4-5,7-8,12H,3,6H2,1-2H3

InChI Key

VHSADESJSJHRNJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(OC(=O)C1=CC=CC=C1OC(=O)C)Cl

Origin of Product

United States

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